REACTION_CXSMILES
|
N(CCO)(CCO)CC[OH:4].OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na].[Br:24][C:25]1[C:26]([Br:38])=[C:27]([Br:37])[C:28]([Br:36])=[C:29]2[C:34](=[O:35])[O:33][C:31](=[O:32])[C:30]=12.[OH-].[K+:40]>O>[Br:24][C:25]1[C:26]([Br:38])=[C:27]([Br:37])[C:28]([Br:36])=[C:29]([C:34]([O-:33])=[O:35])[C:30]=1[C:31]([O-:4])=[O:32].[K+:40].[K+:40] |f:4.5,7.8.9,^1:22|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Xanthan gum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
polyethylene glycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Name
|
alkoxylated aryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sorbitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
formaldehyde naphthalane sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=C2C1C(=O)OC2=O)Br)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred until all these additions
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
was charged with 100 lbs
|
Type
|
ADDITION
|
Details
|
After mixing wascomplete
|
Type
|
DISSOLUTION
|
Details
|
were dissolved
|
Type
|
STIRRING
|
Details
|
With continued stirring
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
ADDITION
|
Details
|
until uniformily dispersed
|
Type
|
TEMPERATURE
|
Details
|
The mix was then heated to about 90°-95° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
continued at 90°-95° C. until a smooth soft uniform paste
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
ADDITION
|
Details
|
added as necessary
|
Type
|
ADDITION
|
Details
|
One percent of the paste added
|
Type
|
CUSTOM
|
Details
|
gave an almost clear solution with a pH of 2-3
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C(=C(C1C(=O)[O-])C(=O)[O-])Br)Br)Br.[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |